Carboxy pyridostatin trifluoroacetate salt
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Overview
Description
Carboxy pyridostatin trifluoroacetate salt is a G-quadruplex ligand that exhibits high molecular specificity for RNA over DNA G-quadruplexes. This compound has been shown to reduce the proliferation of adult neural stem cells and progenitor cells derived from the subventricular zone of adult mice both in vitro and in vivo .
Preparation Methods
The synthesis of carboxy pyridostatin trifluoroacetate salt involves multiple steps, including the formation of the pyridostatin core and subsequent functionalization with carboxy groups. The compound is typically synthesized in a laboratory setting using organic solvents and reagents.
Chemical Reactions Analysis
Carboxy pyridostatin trifluoroacetate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Carboxy pyridostatin trifluoroacetate salt has a wide range of scientific research applications:
Chemistry: It is used as a ligand in studies involving G-quadruplex structures.
Biology: The compound is utilized to study the effects on neural stem cells and progenitor cells.
Medicine: Research has shown its potential in targeting RNA G-quadruplexes, which may have implications in cancer therapy.
Mechanism of Action
The mechanism of action of carboxy pyridostatin trifluoroacetate salt involves its binding to G-quadruplex structures, particularly RNA G-quadruplexes. This binding stabilizes the G-quadruplexes, leading to the inhibition of processes such as replication and transcription. The compound targets proto-oncogenes like SRC and telomeric G-quadruplexes, inducing DNA damage and cell-cycle arrest .
Comparison with Similar Compounds
Carboxy pyridostatin trifluoroacetate salt is unique in its high specificity for RNA over DNA G-quadruplexes. Similar compounds include:
Pyridostatin trifluoroacetate salt: Another G-quadruplex stabilizer with similar properties but less specificity for RNA.
RR82 trifluoroacetate salt: A compound with similar G-quadruplex binding properties but different functional groups.
These compounds share the ability to stabilize G-quadruplex structures but differ in their specificity and functional applications .
Properties
IUPAC Name |
3-[4-[[2,6-bis[[4-(2-aminoethoxy)quinolin-2-yl]carbamoyl]pyridin-4-yl]oxymethyl]triazol-1-yl]propanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N10O7.C2HF3O2/c36-10-13-50-29-17-31(39-25-7-3-1-5-23(25)29)41-34(48)27-15-22(52-20-21-19-45(44-43-21)12-9-33(46)47)16-28(38-27)35(49)42-32-18-30(51-14-11-37)24-6-2-4-8-26(24)40-32;3-2(4,5)1(6)7/h1-8,15-19H,9-14,20,36-37H2,(H,46,47)(H,39,41,48)(H,40,42,49);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHDBHUUPVHFQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCC6=CN(N=N6)CCC(=O)O)OCCN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35F3N10O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
820.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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